molecular formula C5H12ClN B6242798 (2Z)-pent-2-en-1-amine hydrochloride CAS No. 1308816-55-8

(2Z)-pent-2-en-1-amine hydrochloride

Cat. No.: B6242798
CAS No.: 1308816-55-8
M. Wt: 121.6
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-pent-2-en-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a double bond in the second position of the pentene chain and an amine group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-pent-2-en-1-amine hydrochloride typically involves the reaction of pent-2-en-1-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-pent-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The double bond can be reduced to form pentan-1-amine hydrochloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of pentan-1-amine hydrochloride.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2Z)-pent-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-pent-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The double bond may also participate in reactions that modify the structure and activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-but-2-en-1-amine hydrochloride
  • (2Z)-hex-2-en-1-amine hydrochloride
  • (2Z)-3-chlorobut-2-en-1-amine hydrochloride

Uniqueness

(2Z)-pent-2-en-1-amine hydrochloride is unique due to its specific chain length and the position of the double bond, which confer distinct chemical properties and reactivity. Its solubility in water as a hydrochloride salt also makes it more versatile for various applications compared to its non-salt counterparts.

Properties

CAS No.

1308816-55-8

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

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